

Cefoselis Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity

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Compound of Interest

Compound Name: Cefoselis hydrochloride

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Introduction

Cefoselis is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens.[1][2] Like other β -lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[3] This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death.[3] Cefoselis is noted for its stability against hydrolysis by many common β -lactamases and its ability to penetrate the bacterial cell wall rapidly.[1] This technical guide provides a detailed overview of the in vitro antibacterial spectrum of **Cefoselis hydrochloride**, supported by quantitative data, experimental methodologies, and a workflow visualization.

Antibacterial Spectrum of Activity

Cefoselis demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria.[2][4] Its performance is often compared to other fourth-generation cephalosporins like cefepime and cefpirome.[4][5]

Gram-Positive Bacteria

Cefoselis is highly active against methicillin-susceptible staphylococci and most streptococcal species.[4][5] However, its efficacy is significantly reduced against methicillin-resistant

staphylococci (MRSA) and enterococci.[2]

Table 1: In Vitro Activity of **Cefoselis Hydrochloride** Against Gram-Positive Bacteria

Bacterial Species	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)
Staphylococcus aureus (MSSA)	N/A	N/A	N/A	N/A	100% [1]
Staphylococcus aureus (MRSA)	N/A	N/A	N/A	N/A	0% (Resistant) [1]
Methicillin-sensitive CNS ¹	N/A	N/A	N/A	N/A	High Activity [2] [5]
Methicillin-resistant CNS ¹	N/A	N/A	N/A	N/A	Poor Activity [2] [5]
Streptococcus pneumoniae (PSSP) ²	N/A	N/A	N/A	N/A	Potent Activity [5]
Streptococcus pneumoniae (PISP) ³	N/A	N/A	N/A	N/A	Slightly Lower Activity [5]
Streptococcus pneumoniae (PRSP) ⁴	N/A	N/A	N/A	N/A	Poor Activity [2] [5]
Beta-hemolytic Streptococcus	N/A	N/A	N/A	N/A	Higher than Cefepime
Viridans group	N/A	N/A	N/A	N/A	Higher than Cefepime

Streptococcus

Enterococcus faecalis	N/A	N/A	N/A	N/A	Poor Activity[2]
Enterococcus faecium	N/A	N/A	N/A	N/A	No Activity[2] [5]

¹Coagulase-Negative Staphylococci ²Penicillin-Susceptible Streptococcus pneumoniae
³Penicillin-Intermediate Streptococcus pneumoniae ⁴Penicillin-Resistant Streptococcus pneumoniae N/A: Data not available in the provided search results.

Gram-Negative Bacteria

Cefoselis exhibits broad activity against Enterobacteriaceae, particularly strains that do not produce extended-spectrum β -lactamases (ESBLs).[5] Its activity against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa is notable, though resistance can be species-dependent.[4]

Table 2: In Vitro Activity of **Cefoselis Hydrochloride** Against Gram-Negative Bacteria

Bacterial Species	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Rate (%)
Escherichia coli (non-ESBL)	N/A	0.008 - >256[6]	≤0.125 (ECOFF)[6]	N/A	100%[1]
Klebsiella pneumoniae (non-ESBL)	N/A	0.008 - >256[6]	≤0.125 (ECOFF)[6]	N/A	94.3%[1]
Proteus mirabilis (non-ESBL)	N/A	0.008 - >256[6]	≤0.125 (ECOFF)[6]	N/A	97.0%[1]
ESBL-producing E. coli, K. pneumoniae, P. mirabilis	N/A	N/A	N/A	N/A	< 10%[1]
Enterobacter cloacae	N/A	0.008 - >256[6]	≤0.25 (ECOFF)[6]	N/A	56.7 - 83.3% [1]
Pseudomonas aeruginosa	N/A	0.25 - >256[6]	≤32 (ECOFF) [6]	N/A	73.3%[1]
Acinetobacter baumannii	N/A	N/A	N/A	N/A	18.7%[1]
Haemophilus influenzae	N/A	N/A	N/A	N/A	Potent Activity[2][5]
Moraxella catarrhalis	N/A	N/A	N/A	N/A	Potent Activity[2][5]
Stenotrophomonas maltophilia	N/A	N/A	N/A	N/A	Resistant[4]

ECOFF: Epidemiological Cut-Off Value, which helps differentiate wild-type (WT) from non-WT pathogens.[6] N/A: Data not available in the provided search results.

Experimental Protocols

The quantitative data summarized above are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.

Method: Broth Microdilution

The minimum inhibitory concentrations (MICs) for Cefoselis are determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

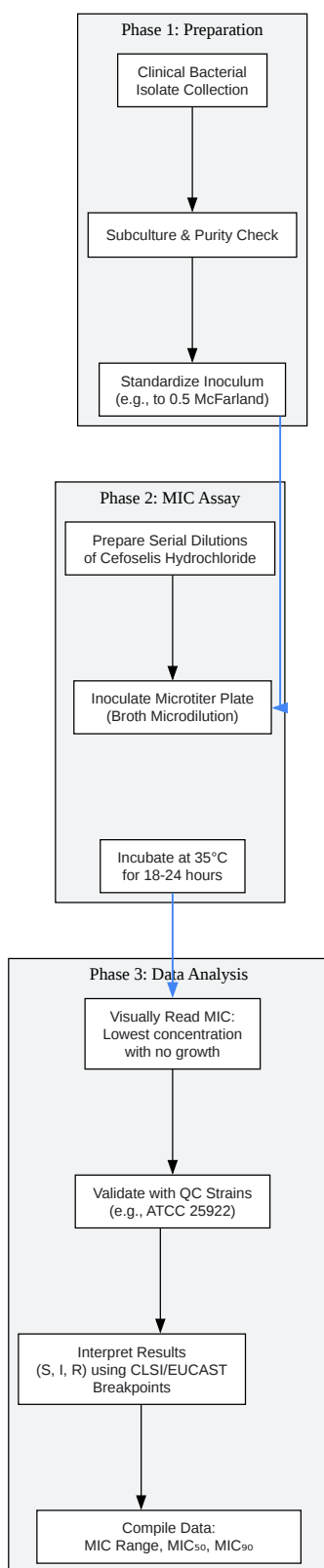
[1][6]

Protocol Outline:

- Isolate Preparation: Clinical bacterial isolates are cultured to achieve a standardized inoculum density (e.g., 5×10^5 CFU/mL).
- Antimicrobial Agent Dilution: **Cefoselis hydrochloride** is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.
- Inoculation: Standardized bacterial suspensions are inoculated into microtiter plate wells containing the various concentrations of Cefoselis.
- Incubation: The inoculated plates are incubated under specific atmospheric conditions (e.g., ambient air) at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 18-24 hours.[7]
- MIC Determination: The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the bacterium.[8]
- Quality Control: Standard quality control strains, such as *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853, *Staphylococcus aureus* ATCC 29213, and *Streptococcus pneumoniae* ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the in vitro antibacterial spectrum of **Cefoselis hydrochloride**.



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Workflow for Determining Cefoselis MIC via Broth Microdilution.

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References

- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. The Comparative In Vitro Activity of FK-037 (Cefoselis), a New Broad-Spectrum Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of cefoselis compared to β -lactams and other antibacterial agents against gram-positive and gram-negative clinical isolates | Semantic Scholar [semanticscholar.org]
- 6. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 8. idexx.dk [idexx.dk]
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